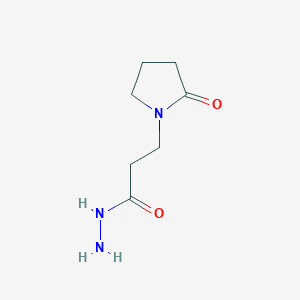

3-(2-Oxopyrrolidin-1-YL)propanehydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-9-6(11)3-5-10-4-1-2-7(10)12/h1-5,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILBRLGPMLUGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511297 | |

| Record name | 3-(2-Oxopyrrolidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70821-52-2 | |

| Record name | 3-(2-Oxopyrrolidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Propanehydrazides and Their Chemical Significance in Organic Synthesis

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with at least one acyl substituent. nih.gov They are derivatives of hydrazine (B178648) and carboxylic acids. wisdomlib.orgbritannica.com The propanehydrazide structure, a subset of this class, serves as a versatile building block in organic synthesis. Hydrazides, in general, are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, many of which exhibit notable pharmacological activities. nih.gov

The reactivity of the hydrazide functional group allows for the formation of hydrazones through condensation with aldehydes and ketones. wikipedia.org This reaction is fundamental in various synthetic transformations and is utilized in the construction of more complex molecular frameworks. Hydrazones themselves are important intermediates for synthesizing heterocyclic compounds and have demonstrated a range of biological activities. mdpi.com The utility of hydrazides as synthons for diverse heterocyclic systems underscores their importance in medicinal and organic chemistry. wisdomlib.orgmdpi.com

The Pyrrolidinone Moiety: a Privileged Scaffold in Contemporary Chemical Biology Research

The pyrrolidinone ring, also known as a γ-lactam, is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and drug discovery. researchgate.netnbinno.com It is considered a "privileged scaffold," a term coined in 1988 to describe molecular frameworks capable of binding to multiple, diverse biological targets with high affinity. openochem.orgmdpi.comresearchgate.net The utility of privileged structures is that they provide a validated starting point for the design of new bioactive molecules, potentially increasing the efficiency of the drug discovery process. openochem.orgmdpi.comnih.gov

The pyrrolidinone moiety is present in a multitude of natural products and synthetic drugs. researchgate.netwikipedia.org Its structural features, including its constrained conformation and capacity for hydrogen bonding, contribute to its ability to interact favorably with biological macromolecules. nbinno.comnih.gov The five-membered ring allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving potent and selective binding to protein targets. nih.govresearchgate.net The incorporation of the pyrrolidinone scaffold can significantly influence a compound's pharmacokinetic properties, such as metabolic stability and bioavailability. nbinno.com This makes it an attractive component in the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. researchgate.netnbinno.com

Rationale for Comprehensive Investigation into 3 2 Oxopyrrolidin 1 Yl Propanehydrazide As a Research Compound

The rationale for a detailed investigation of 3-(2-Oxopyrrolidin-1-YL)propanehydrazide stems from the promising characteristics of its constituent parts. The molecule combines the privileged pyrrolidinone scaffold with the synthetically versatile propanehydrazide linker. This unique combination suggests potential for a range of applications in both medicinal chemistry and materials science.

The presence of the pyrrolidinone ring provides a strong foundation for designing molecules with the potential for high-affinity interactions with various biological targets. The propanehydrazide portion, on the other hand, offers a reactive handle for further chemical modification. This allows for the synthesis of a library of derivatives where the pyrrolidinone core is maintained while diverse functionalities are introduced via the hydrazide group. Such a library could be screened for a wide array of biological activities, leveraging the privileged nature of the pyrrolidinone scaffold.

Furthermore, the hydrazide group itself is known to be a pharmacophore in certain contexts and can participate in coordination with metal ions, suggesting potential applications in areas such as catalysis or the development of metal-based therapeutics. The systematic study of this compound and its derivatives could therefore uncover novel structure-activity relationships and lead to the identification of new lead compounds for drug discovery or molecules with interesting material properties.

Historical Context and Evolution of Research on Hydrazide Based Structures

Strategies for the De Novo Construction of the 2-Oxopyrrolidin-1-YL Ring System

The 2-oxopyrrolidin-1-yl moiety, also known as a γ-lactam, is a privileged structure in medicinal chemistry. nih.govnih.gov Its synthesis can be achieved through various strategies, broadly categorized into the cyclization of linear precursors or the modification of an existing pyrrolidinone ring. nih.gov

The formation of the γ-lactam ring is a cornerstone of many synthetic routes. These cyclic amides can be synthesized through several established organic reactions. wikipedia.org

Cyclization of Amino Acids : The most direct method involves the intramolecular cyclization of γ-amino acids. wikipedia.org For instance, heating γ-aminobutyric acid (GABA) results in the loss of a water molecule to form 2-pyrrolidinone (B116388). This lactamization is particularly efficient for forming five-membered γ-lactams. wikipedia.org

Beckmann Rearrangement : This acid-catalyzed rearrangement of oximes provides another route to lactams. The reaction of cyclopentanone (B42830) oxime under acidic conditions yields 2-pyrrolidinone. wikipedia.org

Schmidt Reaction : Cyclic ketones can be converted to lactams using hydrazoic acid in the Schmidt reaction. wikipedia.org

Intramolecular Nucleophilic Substitution : Lactams can be formed via intramolecular attack from linear acyl derivatives. wikipedia.org A convenient method for synthesizing substituted 2-(2-oxopyrrolidin-1-yl)acetamides involves the reaction of γ-aminobutyric acid potassium salts with chloroacetamide, followed by thermal cyclization of the resulting 4-[(2-amino-2-oxoethyl)amino]butanoic acid intermediate. researchgate.net

Modern Catalytic Methods : Contemporary organic synthesis has introduced advanced catalytic methods. Gold-catalyzed oxidative cyclization of specific alkenyl diynes can produce complex tetracyclic γ-lactams. rsc.org Formal (3+2) cycloadditions between ketenes and aziridines also provide a practical and high-yielding route to γ-lactams. acs.org

Instead of building the ring from scratch, a common strategy is to modify a commercially available or easily synthesized pyrrolidinone. The pyrrolidinone heterocycle is a feature of many pharmacologically active compounds, and numerous methods exist for its functionalization. nih.gov Transition-metal-catalyzed reactions have emerged as powerful tools for creating diverse functionalized pyrrolidinones from simple building blocks. acs.org For example, a one-pot process involving the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions can yield densely functionalized α-arylated pyrrolidinones through a cascade of ring-opening, aryl transfer, and lactam formation. nih.govacs.org

Synthesis of 3-(2-Oxopyrrolidin-1-YL)propanoic Acid and its Derivatives

Once the 2-oxopyrrolidinone ring is obtained, the next stage is the introduction of the propanoic acid side chain at the N1 position. A common approach is the Michael addition of 2-pyrrolidinone to an acrylic acid derivative. For example, the reaction of 2-pyrrolidinone with methyl acrylate (B77674) yields methyl 3-(2-oxopyrrolidin-1-yl)propanoate. This reaction is analogous to the synthesis of N-substituted propanoic acid derivatives from other heterocyclic amides. nih.gov Subsequent hydrolysis of the resulting ester under acidic or basic conditions affords the target carboxylic acid, 3-(2-oxopyrrolidin-1-yl)propanoic acid.

To facilitate the final conversion to a hydrazide, the carboxylic acid group of 3-(2-oxopyrrolidin-1-yl)propanoic acid is often converted into a more reactive derivative, such as an ester.

Fischer Esterification : This is a classic method for converting a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction between 3-(2-oxopyrrolidin-1-yl)propanoic acid and an alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester. ceon.rs The reaction is an equilibrium, often driven towards the product by using an excess of the alcohol. masterorganicchemistry.com For the esterification of propanoic acid, the reactivity of alcohols generally follows the order of 1-butanol (B46404) > 1-propanol (B7761284) > ethanol > 2-propanol. ceon.rsresearchgate.net

Carboxylic Acid Activation : To bypass the direct, and sometimes sluggish, esterification or to prepare for direct amidation, the carboxylic acid can be "activated." youtube.com This involves converting the hydroxyl group of the acid into a better leaving group. youtube.comlibretexts.org Common activating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), which transform the carboxylic acid into a highly reactive acyl chloride. libretexts.org This activated intermediate can then readily react with either an alcohol to form an ester or with hydrazine to form the hydrazide. Other methods include the use of coupling agents or the formation of activated esters in situ. researchgate.netthieme.de

Transformation of Propanoic Acid Derivatives to the Hydrazide Functionality

The final step in the synthetic sequence is the formation of the hydrazide functional group from the propanoic acid derivative.

Direct Amidation : While less common, it is possible to form the hydrazide directly from the carboxylic acid by using a coupling agent to facilitate the reaction with hydrazine. researchgate.netorganic-chemistry.org However, these methods can sometimes result in low yields or complicated product isolation. researchgate.net

Hydrazinolysis of Esters : The most standard and convenient method for preparing carboxylic acid hydrazides is the hydrazinolysis of their corresponding esters. researchgate.netresearchgate.netnih.gov The methyl or ethyl ester of 3-(2-oxopyrrolidin-1-yl)propanoic acid is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in an alcohol solvent such as methanol or ethanol. researchgate.netinglomayor.clgoogle.com The reaction mixture is often heated under reflux to ensure complete conversion. researchgate.netinglomayor.cl This nucleophilic acyl substitution reaction replaces the alkoxy group (-OR) of the ester with the hydrazinyl group (-NHNH₂), yielding the desired 3-(2-oxopyrrolidin-1-yl)propanehydrazide. researchgate.netrsc.org This method is widely applicable and generally provides the target hydrazide in good yield and purity under mild conditions. researchgate.netnih.gov Continuous flow processes have also been developed for the synthesis of acid hydrazides from carboxylic acids, demonstrating scalability. osti.gov

Multi-step Convergent Synthesis Routes

The synthesis of this compound is most effectively achieved through a multi-step sequence that involves the formation of key precursors. A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is a common strategy in organic synthesis. For this target molecule, the synthesis can be logically divided into two main stages: the formation of an ester precursor, ethyl 3-(2-oxopyrrolidin-1-yl)propanoate, followed by its conversion to the final hydrazide product.

The initial and crucial step involves the synthesis of the chemical precursor, ethyl 3-(2-oxopyrrolidin-1-yl)propanoate . This is typically achieved via a Michael addition reaction. In this reaction, the nitrogen atom of 2-pyrrolidinone acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate . rsc.orgrsc.org This reaction is foundational for creating the N-substituted propanoate side chain. The general reaction is often catalyzed by a base, which deprotonates the nitrogen of the 2-pyrrolidinone, increasing its nucleophilicity. chemicalbook.com

Scheme 1: Synthesis of Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate

A representation of the Michael addition of 2-pyrrolidinone to ethyl acrylate to form the ester precursor.

The second stage of the synthesis is the conversion of the resulting ester, ethyl 3-(2-oxopyrrolidin-1-yl)propanoate, into the target hydrazide. This transformation is a standard and efficient reaction in organic chemistry, involving the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate . journalagent.comgoogle.com The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. nih.gov The high reactivity of hydrazine as a nucleophile drives the reaction to completion, yielding this compound.

Scheme 2: Synthesis of this compound

The conversion of the ester precursor to the final hydrazide product via reaction with hydrazine hydrate.

This two-step process represents a linear sequence, which is a component of a larger convergent strategy if the starting materials, 2-pyrrolidinone and ethyl acrylate, were themselves synthesized from simpler precursors. For instance, 2-pyrrolidinone is commercially produced by the reaction of γ-butyrolactone with ammonia. chemicalbook.com

Advanced Synthetic Techniques for Improved Yields and Purity

To enhance the efficiency, yield, and purity of the synthesis of this compound, several advanced synthetic techniques can be employed, particularly for the key Michael addition step.

One approach is the use of heterogeneous catalysts. Acidic alumina (B75360) has been reported as an effective and environmentally benign catalyst for aza-Michael reactions between primary amines and various Michael acceptors under solvent-free conditions. researchgate.net This method offers advantages such as high yields, selective formation of the mono-adduct, and ease of catalyst recovery and reuse, which can streamline the purification process.

Organocatalysis represents another advanced technique. The use of small organic molecules as catalysts has gained prominence. For instance, in a related synthesis, methylated L-proline was used as an organocatalyst for the Michael addition of an ester to an N-phenylmaleimide, achieving a high isolated yield of 96% in a significantly shorter reaction time. mdpi.com Such catalysts can offer high stereoselectivity and operate under mild reaction conditions.

The use of ionic liquids as solvents or catalysts is another modern approach. While traditional methods may require high temperatures or long reaction times, ionic liquids can facilitate the Michael addition under milder conditions and can often be recycled, reducing waste and cost. researchgate.net

For the hydrazinolysis step, the use of microwave irradiation can significantly reduce the reaction time compared to conventional heating (refluxing). This technique can lead to faster reaction rates and sometimes cleaner reaction profiles, simplifying the purification of the final product.

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular framework. The ¹H NMR spectrum would confirm the presence of the pyrrolidinone ring and the propanehydrazide side chain through characteristic chemical shifts and coupling patterns. For instance, the protons of the CH₂ groups in the pyrrolidinone ring and the side chain would appear as distinct multiplets. nih.govnih.gov The NH and NH₂ protons of the hydrazide group would typically appear as broad singlets that are exchangeable with D₂O. nih.gov

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the lactam and the hydrazide would show characteristic downfield shifts. drugbank.comorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C=O (lactam) | - | ~175 |

| C=O (hydrazide) | - | ~170 |

| N-CH₂ | ~3.4 (t) | ~48 |

| CH₂-C=O (hydrazide) | ~2.4 (t) | ~32 |

| Pyrrolidinone CH₂ | ~2.0 (m) | ~30 |

| Pyrrolidinone CH₂ | ~2.3 (t) | ~18 |

| NH | ~9.0 (br s) | - |

| NH₂ | ~4.3 (br s) | - |

Note: Predicted values are based on analogous structures and may vary from experimental data. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the amide of the hydrazide group. The N-H stretching vibrations of the hydrazide would also be prominent. rsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (hydrazide) | 3300-3200 |

| C-H stretch (aliphatic) | 2950-2850 |

| C=O stretch (lactam) | ~1680 |

| C=O stretch (amide I, hydrazide) | ~1650 |

| N-H bend (amide II, hydrazide) | ~1550 |

Note: Values are typical for these functional groups and can be influenced by the molecular environment. nist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. nih.gov

By combining these spectroscopic methods, the chemical structure of this compound can be unequivocally confirmed.

Article on the Chemical Reactivity of this compound Cannot Be Generated Due to Lack of Specific Research Findings

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific information available on the chemical compound This compound to generate the requested article. The instructions specified a detailed exploration of its chemical reactivity, including condensation and cyclocondensation reactions. However, published research focusing explicitly on the reactivity and derivatization of this particular compound is not available in the public domain.

While general methodologies exist for the reactions outlined—such as the formation of hydrazones from hydrazides and the synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives—these are described for hydrazides as a general class of compounds. The search did not yield any specific studies, reaction schemes, or data tables pertaining to This compound .

To adhere to the strict requirement of focusing solely on the specified compound and its scientifically documented reactions, the article cannot be written. The creation of content would necessitate speculation or the use of data from analogous compounds, which would violate the instructions provided.

Therefore, until specific research on the chemical reactivity of This compound is published and becomes accessible, it is not possible to provide the detailed, scientifically accurate article as requested.

Cyclocondensation Reactions for the Formation of Novel Heterocyclic Systems

Synthesis of 1,2,4-Triazole (B32235) and Triazolone Derivatives

The hydrazide moiety in this compound is a key precursor for the synthesis of 1,2,4-triazole and its corresponding triazolone derivatives. These five-membered heterocyclic rings are of significant interest due to their presence in a wide range of biologically active compounds.

One common strategy to access 1,2,4-triazole derivatives involves the reaction of the hydrazide with isothiocyanates. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate, followed by cyclization. For instance, reaction with an appropriate isothiocyanate would yield a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization under basic conditions to form the 1,2,4-triazole-3-thione.

Another important route to 1,2,4-triazoles involves the reaction of the hydrazide with carbon disulfide in the presence of a base. This reaction forms a dithiocarbazate salt, which can then be cyclized with hydrazine or an appropriate amine to furnish the triazole ring.

The synthesis of 1,2,4-triazol-3-one derivatives can be achieved through the reaction of this compound with isocyanates. Similar to the reaction with isothiocyanates, this forms a semicarbazide (B1199961) intermediate that can be cyclized, often under thermal or basic conditions, to the corresponding triazolone. Alternatively, intramolecular cyclization of acylhydrazide derivatives in an alkaline medium can also lead to the formation of triazolone rings. nih.gov

Formation of Pyrazole (B372694), Pyrrole (B145914), and Related Fused Heterocycles

The versatile reactivity of this compound extends to the synthesis of other important five-membered heterocycles such as pyrazoles and pyrroles.

Pyrazole Derivatives: The Knorr pyrazole synthesis and related methodologies provide a direct route to pyrazole rings from hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.govmdpi.comdergipark.org.tr In this context, this compound can act as the hydrazine component. The reaction involves the condensation of the hydrazide with a 1,3-diketone, leading to a dihydropyrazole intermediate which then dehydrates to form the aromatic pyrazole ring. The reaction conditions can be tuned to control the regioselectivity of the condensation when unsymmetrical diketones are used.

Pyrrole Derivatives: The Paal-Knorr synthesis is a classical method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgrsc.orgorganic-chemistry.orgrgmcet.edu.in While this compound is a hydrazine derivative, its terminal amino group can, under certain conditions, react in a similar manner to a primary amine in the Paal-Knorr synthesis. The reaction would involve the formation of a di-imine intermediate followed by cyclization and dehydration to yield the N-substituted pyrrole. The reaction is typically carried out under neutral or weakly acidic conditions to favor pyrrole formation over the furan (B31954) byproduct. organic-chemistry.org

Fused Heterocycles: The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgorganic-chemistry.orgnih.gov While this compound is not a phenylhydrazine, related hydrazides can participate in analogous cyclization reactions to form fused heterocyclic systems. For example, reaction with a cyclic ketone could potentially lead to the formation of a fused pyrazolidinone system after initial condensation and subsequent intramolecular cyclization.

Nucleophilic Acyl Substitution Reactions at the Hydrazide Moiety

The carbonyl group of the hydrazide moiety in this compound is susceptible to nucleophilic acyl substitution reactions. These reactions allow for the modification of the hydrazide group and the introduction of various functionalities.

Hydrolysis: Under acidic or basic conditions, the hydrazide can be hydrolyzed to the corresponding carboxylic acid, 3-(2-oxopyrrolidin-1-yl)propanoic acid, and hydrazine. This reaction, while often a competing process in other transformations, can be synthetically useful for the generation of the carboxylic acid derivative.

Alcoholysis: In the presence of an alcohol and an acid or base catalyst, the hydrazide can undergo alcoholysis to form the corresponding ester, methyl or ethyl 3-(2-oxopyrrolidin-1-yl)propanoate, for example. This transesterification-like reaction provides an alternative route to ester derivatives of the parent compound.

Reaction with Organometallic Reagents: Grignard reagents and other organometallic nucleophiles can react with the hydrazide moiety. The reaction of a Grignard reagent with a hydrazide can be complex. Typically, the Grignard reagent will first deprotonate the acidic N-H protons of the hydrazide. With excess Grignard reagent, nucleophilic addition to the carbonyl group can occur, leading to the formation of a tertiary alcohol after an aqueous workup. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com

Reductive Transformations and Amine Derivatization

The hydrazide functional group can be reduced to the corresponding amine, which opens up further avenues for derivatization.

Reduction of the Hydrazide: Strong reducing agents, most notably lithium aluminum hydride (LAH), are capable of reducing the hydrazide group. youtube.com The reduction of a hydrazide with LAH typically yields the corresponding amine. In the case of this compound, this reduction would afford 3-(2-oxopyrrolidin-1-yl)propan-1-amine. This transformation is significant as it converts the hydrazide into a primary amine, a versatile functional group for further synthetic modifications.

Amine Derivatization: The resulting primary amine can undergo a wide range of derivatization reactions. These include, but are not limited to, acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with aldehydes and ketones to form imines, which can be further reduced to secondary amines (reductive amination). A variety of derivatizing reagents are available to introduce different functionalities, including chromophores or fluorophores for analytical purposes, or other reactive groups for conjugation to biomolecules or materials. nih.govresearchgate.net

Role as a Versatile Building Block in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable and versatile building block in the synthesis of more complex molecules. nih.govyoutube.comyoutube.commdpi.comyoutube.comyoutube.com Its ability to participate in the formation of various heterocyclic rings, coupled with the potential for modification of the hydrazide moiety, allows for the construction of a wide array of molecular architectures.

In multi-step synthetic sequences, this compound can be introduced as a key intermediate to incorporate the N-(3-hydrazinylpropanoyl)pyrrolidin-2-one substructure. This substructure can then be further transformed using the reactions described above to build up the target molecule. The strategic use of this building block can significantly shorten synthetic routes and provide access to novel compounds that might be difficult to prepare by other means.

Research into Anticancer Activity (In Vitro and Animal Models)

The anticancer potential of this compound derivatives has been explored through various preclinical models. These studies have primarily focused on their ability to induce cell death, inhibit proliferation and migration, and interact with key molecular targets involved in cancer progression.

Derivatives of 5-oxopyrrolidine have demonstrated a broad spectrum of cytotoxic activity against several human cancer cell lines. Research has shown that hydrazone-containing derivatives are particularly effective cytotoxic agents. researchgate.net

Specifically, studies have evaluated these compounds against triple-negative breast cancer (TNBC) MDA-MB-231 cells, prostate carcinoma PPC-1 cells, and melanoma A375 and IGR39 cells. researchgate.netcontagionlive.commdpi.com Generally, compounds showed variable efficacy across different cancer types, with some of the highest activity observed against melanoma and prostate cancer cell lines, with EC₅₀ values ranging from 2.5 to 20.2 µM. mdpi.com In contrast, the activity was often lower against the MDA-MB-231 breast cancer cell line. researchgate.netmdpi.com For instance, one study found that a hydrazone derivative bearing an N'-(5-nitrotiophen-2-yl) moiety was the most active against the TNBC cell line with an EC₅₀ value of 6.4 ± 1.1 µM. researchgate.net

In studies involving pancreatic carcinoma Panc-1 cells, these derivatives tended to show lower activity in monolayer cultures. contagionlive.comlmaleidykla.ltnih.gov While the cytotoxic effects of some D2 receptor antagonists have been noted in glioblastoma cell lines, specific research on this compound derivatives against this cancer type is not extensively detailed in the provided literature. researchgate.net

Table 1: Cytotoxicity of Selected 5-Oxopyrrolidine Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Derivative | Cancer Cell Line | Cancer Type | EC₅₀ / IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N′-((5-nitrothiophen-2-yl)methylene) derivative | MDA-MB-231 | Triple-Negative Breast Cancer | 6.4 ± 1.1 | researchgate.net |

| Hydrazone Derivatives (general range) | PPC-1 | Prostate Cancer | 2.5–20.2 | mdpi.com |

| Hydrazone Derivatives (general range) | IGR39 | Melanoma | 2.5–20.2 | mdpi.com |

| N′-(4-methylbenzylidene) derivative (9f) | PPC-1 | Prostate Cancer | Identified as most cytotoxic | researchgate.net |

| N′-(4-methylbenzylidene) derivative (9f) | A375 | Melanoma | Identified as most cytotoxic | researchgate.net |

| 2-hydroxybenzylidene derivative (8) | IGR39 | Melanoma | High cytotoxicity | contagionlive.comlmaleidykla.lt |

| 2-hydroxynaphthalenylmethylene derivative (12) | IGR39 | Melanoma | High cytotoxicity | contagionlive.comlmaleidykla.lt |

| 2-hydroxybenzylidene derivative (8) | MDA-MB-231 | Triple-Negative Breast Cancer | High cytotoxicity | contagionlive.comlmaleidykla.lt |

| 2-hydroxynaphthalenylmethylene derivative (12) | MDA-MB-231 | Triple-Negative Breast Cancer | High cytotoxicity | contagionlive.comlmaleidykla.lt |

The antiproliferative effects of 5-oxopyrrolidine derivatives have been confirmed in both two-dimensional (2D) monolayer and more complex three-dimensional (3D) spheroid cell culture models. contagionlive.comnih.gov The 2D evaluations, often conducted using the MTT assay, have established the dose-dependent inhibitory effects of these compounds. contagionlive.comlmaleidykla.lt

In 3D models, which more closely mimic the microenvironment of solid tumors, these derivatives have shown significant efficacy. For example, certain hydrazone derivatives effectively reduced cell viability in melanoma IGR39 cell spheroids. mdpi.com Interestingly, while some compounds showed lower activity against the Panc-1 pancreatic cancer cell line in 2D cultures, their effects on spheroid cell viability in 3D models were comparable to those seen in other cancer cell lines. contagionlive.comlmaleidykla.ltnih.gov

Specifically, the 2-hydroxybenzylidene derivative (compound 8) and the 2-hydroxynaphthalenylmethylene derivative (compound 12) demonstrated high cytotoxicity in both 2D and 3D assays against melanoma and breast cancer cells. contagionlive.comlmaleidykla.lt Conversely, some derivatives showed no inhibitory effect on PPC-1 prostate cancer 3D cell cultures. mdpi.com One study identified a derivative, hydrazone 9f, as the most cytotoxic compound in both monolayer and 3D cultures of prostate adenocarcinoma PPC-1 and melanoma A375 cells. researchgate.net

The potential of 5-oxopyrrolidine-based hydrazones to inhibit cancer cell migration, a key process in metastasis, has been assessed using in vitro 'wound healing' assays. contagionlive.commdpi.com In these experiments, a scratch is made in a confluent cell monolayer, and the ability of the compounds to prevent cells from migrating into the gap is measured.

Several derivatives have been identified as potent inhibitors of cell migration. For instance, a 2,5-dimethoxybenzylidene derivative (compound 4) and a 2,4,6-trimethoxybenzylidene derivative (compound 6) were found to be the most effective at inhibiting the migration of melanoma IGR39 and breast cancer MDA-MB-231 cells. contagionlive.comlmaleidykla.ltnih.gov In another study, a derivative with an N'-(4-bromobenzylidene) moiety (compound 9e) exhibited the most significant inhibitory effect on cell migration. researchgate.net However, it is noteworthy that in one study, the tested compounds were generally less active against the triple-negative breast cancer MDA-MB-231 cell line and did not show an inhibitory effect on the migration of these cells. mdpi.com

Research into the molecular mechanisms underlying the anticancer effects of these derivatives points towards the inhibition of protein kinases as a primary mode of action. contagionlive.com Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. nih.gov

Molecular docking studies suggest that active hydrazone derivatives of 5-oxopyrrolidine may function as multikinase inhibitors. contagionlive.comlmaleidykla.lt Specifically, the 2-hydroxynaphthalenylmethylene derivative (compound 12) showed high binding affinity to the active sites of two key protein kinases: the non-receptor tyrosine kinase (TK) SCR and the serine/threonine-protein kinase (STPK) BRAF. contagionlive.comlmaleidykla.ltnih.gov The 5-oxopyrrolidine-3-carbohydrazide (B1650037) structure shares important pharmacophores with known ATP-competitive kinase inhibitors. nih.gov

In addition to broad kinase inhibition, there is evidence suggesting that derivatives can target specific kinase families, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor development. biorxiv.org The inhibition of EGFR is a validated therapeutic strategy in several cancers. nih.govmdpi.com The outcomes of some studies reveal that one of the mechanisms of the antiproliferative activities of related heterocyclic compounds may be due to the inhibition of EGFR tyrosine kinase.

Research into Antimicrobial Activity (In Vitro)

In addition to their anticancer properties, this compound derivatives have been evaluated for their potential to combat bacterial infections, addressing the critical need for new antimicrobial agents due to rising antibiotic resistance.

In vitro studies have demonstrated that 5-oxopyrrolidine derivatives possess antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often structure-dependent.

Against Gram-positive bacteria, certain hydrazone derivatives have shown potent activity. For example, a hydrazone with a benzylidene moiety demonstrated very strong inhibition of Staphylococcus aureus (MIC of 3.9 μg/mL). Another derivative, a bishydrazone, showed favorable activity against S. aureus (MIC of 2 µg/mL), which was comparable to the antibiotic vancomycin. These compounds have also proven effective against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant strains. Specifically, one compound bearing 5-nitrothiophene substituents demonstrated promising and selective antimicrobial activity against multidrug-resistant S. aureus strains. Activity has also been observed against Bacillus subtilis. lmaleidykla.lt

Regarding Gram-negative bacteria, studies have tested these derivatives against strains like Escherichia coli and Klebsiella pneumoniae. The hydrazones containing 5-nitro-2-thiophene and 5-nitro-2-furfural fragments showed notable antibacterial activity against E. coli. However, in some screenings, the tested 5-oxopyrrolidine derivatives showed no significant antimicrobial activity against Gram-negative pathogens like K. pneumoniae and E. coli (MIC > 64 µg/mL). There is a lack of specific data in the provided search results regarding the efficacy of these particular derivatives against Salmonella Enteritidis and Vancomycin-resistant Enterococci (VRE).

Table 2: In Vitro Antibacterial Activity of Selected 5-Oxopyrrolidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Hydrazone with benzylidene moiety | Staphylococcus aureus | Gram-Positive | 3.9 | |

| Hydrazone with 5-nitro-2-thiophene moiety (11b) | Staphylococcus aureus | Gram-Positive | 3.9 | |

| Bishydrazone with 5-nitrothiophene substituents (21) | Staphylococcus aureus | Gram-Positive | 2 | |

| Hydrazone with 5-nitro-2-thiophene moiety (11b) | Listeria monocytogenes | Gram-Positive | 3.9 | |

| Hydrazone with 5-nitro-2-thiophene moiety (11b) | Bacillus cereus | Gram-Positive | 7.8 | |

| Hydrazone with 5-nitro-2-thiophene moiety (11b) | Escherichia coli | Gram-Negative | 31.25 | |

| Hydrazone with 5-nitro-2-furfural moiety (11d) | Escherichia coli | Gram-Negative | 31.25 | |

| General Derivatives (Screening) | Klebsiella pneumoniae | Gram-Negative | > 64 |

Antifungal Activity Assessment (e.g., Candida auris)

The emergence of multidrug-resistant fungal pathogens, such as Candida auris, poses a significant global health threat, necessitating the discovery of novel antifungal agents. Research into heterocyclic compounds has identified derivatives of the 2-oxopyrrolidine scaffold as a promising area for antifungal drug development.

Specifically, studies have investigated 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives featuring a hydrazone moiety. One such derivative, bearing a 5-nitrothien-2-yl substitution, demonstrated notable antifungal activity. This compound was tested against three different multidrug-resistant clinical isolates of C. auris, which represented major genetic lineages of the pathogen. The findings indicated a consistent Minimum Inhibitory Concentration (MIC) of 16 µg/mL against all tested C. auris isolates, highlighting its potential to combat this challenging fungus. sigmaaldrich.com

Further research into hybrid molecules combining pyrrolidinone rings with a hydrazine moiety has shown fair to excellent antifungal effects against Candida albicans. nih.gov Acyl hydrazone derivatives of 5-pyrrolidin-2-one have also been identified as effective antifungal agents against a range of fungal strains, including several non-albicans Candida species. acs.org These findings underscore the potential of the pyrrolidinone-hydrazide scaffold in the development of new treatments for fungal infections.

Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)

The in vitro efficacy of a potential antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a standard incubation period. The MBC or MFC is the lowest concentration required to kill a particular microorganism.

For derivatives of this compound, several studies have reported MIC values against various fungal species. As mentioned, a hydrazone derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine demonstrated an MIC of 16 µg/mL against multidrug-resistant Candida auris. sigmaaldrich.com In another study focusing on hybrid compounds with pyrrolidinone rings and hydrazine moieties, specific derivatives showed significant activity against C. albicans. The compounds designated Hyd. H, Hyd. OCH₃, and Hyd.Cl exhibited MICs of 9.6 µg/mL, 11.1 µg/mL, and 5.6 µg/mL, respectively. nih.gov

Furthermore, a broader screening of 5-pyrrolidine-2-ones decorated with hydrazine or acyl hydrazone groups revealed that approximately half of the synthesized compounds exhibited good to high antifungal activities against at least one of the twelve fungal strains tested, with MIC₅₀ values lower than the control agents, hymexazol (B17089) or ketoconazole. nih.gov

| Compound/Derivative Class | Microorganism | MIC (µg/mL) |

|---|---|---|

| Hydrazone derivative with 5-nitrothien-2-yl moiety | Candida auris (MDR isolates) | 16 |

| Pyrrolidinone-hydrazine hybrid (Hyd. H) | Candida albicans | 9.6 |

| Pyrrolidinone-hydrazine hybrid (Hyd. OCH₃) | Candida albicans | 11.1 |

| Pyrrolidinone-hydrazine hybrid (Hyd.Cl) | Candida albicans | 5.6 |

Evaluation of Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has spurred research into the antioxidant potential of synthetic compounds, including derivatives of this compound. The antioxidant capacity of these molecules is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free-radical scavenging ability of a compound. The assay is based on the reduction of the stable DPPH radical, which is violet-colored in solution, to the non-radical form, diphenylpicrylhydrazine, which is colorless or pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Studies on N-substituted-acetylpyrrolidine derivatives have demonstrated their capacity for free radical scavenging. In one study, an N-benzyl derivative (4a) showed a higher potential for scavenging free radicals compared to its N-tosyl counterpart (4b), with IC₅₀ values of 1.01 ± 0.010 mM and 1.82 ± 0.048 mM, respectively. nih.govmui.ac.ir Research on other pyrrolidin-2-one derivatives has also confirmed that many of these synthesized compounds act as potent or moderate antioxidants in the DPPH assay. researchgate.net Hydrazide-hydrazones derived from pyrrole have also been identified as potent antioxidants, with a derivative containing a hydroxyphenyl group (salicylaldehyde moiety) showing a 61.27% radical-scavenging effect at a concentration of 250 µM. pensoft.net

| Compound/Derivative Class | DPPH Radical Scavenging Activity |

|---|---|

| N-(benzyl)-2-acetylpyrrolidine | IC₅₀ = 1.01 ± 0.010 mM |

| N-(tosyl)-2-acetylpyrrolidine | IC₅₀ = 1.82 ± 0.048 mM |

| Pyrrole-based hydrazide-hydrazone (with salicylaldehyde) | 61.27% inhibition at 250 µM |

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method for assessing the total antioxidant capacity of a substance. nih.govsigmaaldrich.com This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. nih.gov The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

In a study evaluating a series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety, the antioxidant activity was determined using the FRAP assay. One specific compound, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was found to have an antioxidant activity 1.2 times higher than that of the standard antioxidant, protocatechuic acid. researchgate.netmdpi.com This result indicates that the pyrrolidinone-hydrazone scaffold can be effectively modified to produce compounds with significant reducing power. researchgate.netmdpi.com

Enzyme Inhibition Studies in Biological Research

The targeted inhibition of specific enzymes is a fundamental strategy in drug discovery for treating a wide array of diseases. Derivatives of this compound have been investigated for their ability to inhibit enzymes involved in metabolic disorders, such as diabetes.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose in the small intestine. nih.gov Inhibition of this enzyme can delay glucose absorption and reduce postprandial blood glucose levels, making it a key target for the management of type 2 diabetes. nih.gov

Several studies have highlighted the potential of pyrrolidine (B122466) derivatives as effective alpha-glucosidase inhibitors. A study on N-substituted-acetylpyrrolidine derivatives revealed significant inhibitory activity. The N-benzyl derivative, in particular, showed the highest potential, with an IC₅₀ value of 0.52 ± 0.02 mM against α-glucosidase. nih.gov Another investigation into pyrrolidine derivatives synthesized from N-Boc-proline identified a 4-methoxy analogue as a noteworthy inhibitor of both α-amylase and α-glucosidase, with an IC₅₀ value of 18.04 μg/mL for the latter. nih.gov These findings suggest that the pyrrolidine ring is a valuable scaffold for designing potent α-glucosidase inhibitors. acs.orgnih.gov

| Compound/Derivative Class | Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02 mM |

| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08 mM |

| N-Boc-proline amide (4-methoxy analogue) | α-Glucosidase | 18.04 µg/mL |

Carbonic Anhydrase Inhibition

While direct studies on the carbonic anhydrase (CA) inhibitory activity of this compound are not extensively documented in publicly available literature, the broader class of hydrazide derivatives has been investigated for this enzymatic inhibition. Carbonic anhydrases are zinc-containing enzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.net

Research into hydrazide-sulfonamide hybrids has demonstrated notable inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA II, hCA IX, and hCA XII. nih.gov These isoforms are significant therapeutic targets; hCA II is abundant and physiologically dominant, while the overexpression of hCA IX and hCA XII is associated with tumor proliferation. nih.gov The primary mechanism of action for many CA inhibitors involves the binding of a key functional group, often a sulfonamide, to the zinc ion within the enzyme's active site. nih.gov

In studies of hydrazide-sulfonamide hybrids, various derivatives have shown potent, isoform-selective inhibition. For instance, certain aryl- and acyl-substituted hydrazide-sulfonamide hybrids have been identified as highly selective inhibitors of hCA IX, without affecting hCA XII. nih.gov Molecular docking studies of these compounds suggest that their binding affinity is influenced by the structural elements that interact with the enzyme's active site. nih.gov

The following table presents the inhibitory activity of a selection of hydrazide-sulfonamide derivatives against different hCA isoforms, illustrating the potential for this class of compounds to act as carbonic anhydrase inhibitors.

| Compound | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 22 | --- | Selective Inhibitor | Not Inhibited |

| 32 | --- | Selective Inhibitor | Not Inhibited |

| 36 | --- | Selective Inhibitor | Not Inhibited |

| Acetazolamide (Standard) | 12.1 | 25.8 | 5.7 |

| Data sourced from studies on hydrazide-sulfonamide hybrids. nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

The structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound derivatives, particularly concerning carbonic anhydrase inhibition, can be inferred from studies on related hydrazide and hydrazone compounds. The biological activity of hydrazone compounds is often linked to the presence of the active azomethine (-NH-N=CH-) pharmacophore. nih.gov

For hydrazide-sulfonamide hybrids, SAR studies have revealed that substitutions on the aromatic group play a significant role in determining the inhibitory activity. nih.gov For example, the presence of a free 2-hydroxyl group on an aryl substituent was found to enhance activity compared to compounds with a methoxy-substituted hydroxyl group. nih.gov Furthermore, the addition of a methylene (B1212753) group in acetyl-substituted sulfonamide-hydrazide hybrids was observed to increase activity compared to an aryl group with a single carbon linker. nih.gov

In the context of other biological activities, such as antioxidant properties, the nature and position of substituents on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been shown to be critical. nih.gov For instance, in a series of S-substituted triazolethione derivatives, a compound with a 4-bromophenyl substituent exhibited the highest antioxidant activity. Replacing the bromine with chlorine led to a slight decrease in activity, while a fluorine substitution resulted in a more significant drop. The introduction of a hydroxyl group led to a near-complete loss of activity. nih.gov

While specific SPR studies on this compound derivatives are limited in the reviewed literature, the 1,2,4-triazole moiety, which can be formed from hydrazide precursors, is known to influence a molecule's lipophilicity, polarity, and hydrogen bonding capacity. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of a compound. nih.gov

The following table summarizes some general SAR observations from studies on related hydrazide derivatives.

| Structural Moiety / Substitution | Observed Effect on Activity |

| Azomethine (-NH-N=CH-) Pharmacophore | Associated with the biological activity of hydrazone compounds. nih.gov |

| Free 2-Hydroxyl on Aryl Group (in hydrazide-sulfonamides) | Enhanced carbonic anhydrase inhibitory activity. nih.gov |

| Methylene Linker (in acetyl-substituted sulfonamide-hydrazides) | Increased carbonic anhydrase inhibitory activity. nih.gov |

| 4-Bromophenyl Substituent (in triazolethione derivatives) | Highest antioxidant activity in the studied series. nih.gov |

| 1,2,4-Triazole Moiety | Can improve pharmacological and physicochemical properties. nih.gov |

It is important to note that these SAR and SPR insights are drawn from related compound classes and may not be directly transferable to all derivatives of this compound. Further specific studies on this compound and its direct analogues are necessary to establish a definitive SAR and SPR profile for carbonic anhydrase inhibition and other biological activities.

Computational Chemistry and Molecular Modeling Approaches for 3 2 Oxopyrrolidin 1 Yl Propanehydrazide Derivatives

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. nih.gov This method is instrumental in screening virtual libraries of compounds against a biological target and in understanding the structural basis of ligand recognition. nih.gov

For derivatives of 3-(2-Oxopyrrolidin-1-YL)propanehydrazide, molecular docking simulations have been employed to predict their binding affinities and selectivity towards various biological targets, such as protein kinases and enzymes implicated in different diseases. For instance, studies on related hydrazone derivatives have shown that these compounds can exhibit significant binding affinities to the active sites of key protein kinases. One such study on novel 5-oxopyrrolidine-3-carbohydrazides demonstrated that certain derivatives exhibit high binding affinity values, suggesting their potential as multi-kinase inhibitors. A 2-hydroxynaphthalenylmethylene derivative, for example, showed calculated binding affinities of -11.174 and -11.471 kcal/mol towards the protein kinases SCR and BRAF, respectively.

The predictive power of molecular docking also extends to understanding the selectivity of these compounds. By docking the same set of derivatives against different isoforms of a target enzyme or against different related targets, researchers can identify structural modifications that favor binding to the desired target over off-targets. This is crucial for minimizing potential side effects and enhancing the therapeutic index of a drug candidate. For example, in silico studies on pyrrolidine-2,5-dione derivatives have successfully supported the interpretation of their selectivity against cyclooxygenase (COX) isoforms. researchgate.net

Below is an interactive data table summarizing representative predicted binding affinities of related hydrazide and pyrrolidinone derivatives against various biological targets, as reported in the literature.

| Derivative Type | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 5-Oxopyrrolidine-3-carbohydrazide (B1650037) | ACK-1 | - |

| 5-Oxopyrrolidine-3-carbohydrazide | MEK | - |

| 2-Hydroxynaphthalenylmethylene derivative | SCR | -11.174 |

| 2-Hydroxynaphthalenylmethylene derivative | BRAF | -11.471 |

| Hydrazide-hydrazone imine derivative | Acetylcholinesterase (AChE) | -10.82 |

| Hydrazide-hydrazone imine derivative | Butyrylcholinesterase (BChE) | -8.60 |

Note: The binding affinities are computational predictions and may vary based on the specific software and scoring functions used.

Beyond predicting binding energy, molecular docking provides a detailed three-dimensional view of the ligand-protein complex, elucidating the key amino acid residues involved in the interaction. This information is invaluable for understanding the molecular basis of binding and for designing modifications to the ligand that can enhance these interactions.

For derivatives containing the pyrrolidinone and hydrazide moieties, common types of interactions observed include:

Hydrogen Bonds: The carbonyl oxygen of the 2-oxopyrrolidine ring and the amide and hydrazide functionalities can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. These interactions are often crucial for anchoring the ligand within the binding pocket. For example, in a study of 5-oxopyrrolidine-3-carbohydrazide derivatives, hydrogen bonding with residues like Asp404 and Met341 in the SRC kinase active site was identified as a key interaction.

π-π Stacking: Aromatic rings, if present in the derivatives, can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. For instance, a π-π stacking interaction between the aromatic ring of a ligand and the Phe248 residue was observed in the binding to the ACK-1 protein.

The table below details some of the key interacting residues identified through molecular docking studies of related compounds.

| Compound/Derivative Type | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

| 5-Oxopyrrolidine-3-carbohydrazide derivative | ACK-1 | Phe248 | π-π Stacking |

| 5-Oxopyrrolidine-3-carbohydrazide derivative | BRAF | Glu500, Asp593, Phe594, Lys482, Cys531 | Negatively charged, Hydrophobic, Positively charged, H-bond |

| 5-Oxopyrrolidine-3-carbohydrazide derivative | SRC | Asp404, Met341 | H-bond (negatively charged), H-bond (hydrophobic) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies on this compound are not extensively available in the public domain, the principles can be applied to understand its fundamental properties based on studies of its constituent moieties: the 2-pyrrolidone ring and the hydrazide group.

DFT calculations can be used to determine a range of molecular properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: This method provides insights into charge distribution, hybridization, and intramolecular charge transfer interactions.

For the 2-pyrrolidone moiety, DFT studies have been conducted to analyze its structure and hydrogen bonding interactions. These studies provide information on the charge distribution within the lactam ring and the nature of its orbital interactions. The carbonyl group in the pyrrolidone ring is a key feature, creating a dipole moment and influencing the electronic environment of the adjacent atoms.

Similarly, DFT studies on hydrazine (B178648) derivatives have explored their structural and electronic properties. researchgate.net These calculations highlight the polarization effects and their impact on reactivity and stability. The nitrogen atoms of the hydrazide group possess lone pairs of electrons, making them potential nucleophilic centers and hydrogen bond acceptors.

De Novo Design and Generative Models for Novel Derivative Identification

De novo design and generative models represent the cutting edge of computational drug discovery, aiming to create novel molecules with desired properties from scratch, rather than screening existing libraries.

Scaffold hopping is a computational strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule. acs.org This is achieved by replacing the central core (scaffold) of the lead compound with a different chemical moiety while preserving the spatial arrangement of key functional groups responsible for binding to the target. acs.org For derivatives of this compound, the pyrrolidinone-propanehydrazide core could be replaced with other heterocyclic or acyclic structures that maintain the critical pharmacophoric features. This approach is valuable for generating new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. acs.org

Fragment linking, on the other hand, is a bottom-up approach where two or more molecular fragments that are known to bind to adjacent sites on a target protein are connected by a linker. researchgate.net Computational methods can be used to design optimal linkers that ensure the fragments maintain their favorable binding orientations. researchgate.net The 2-oxopyrrolidinone and a substituted hydrazide could be considered as fragments for which a suitable linker (in this case, the propyl chain) is already present, and this methodology could be used to explore alternative linkers with potentially improved properties.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the exploration of the vast chemical space to identify novel drug candidates. nih.gov Generative models, a class of AI algorithms, can learn the underlying patterns in large datasets of chemical structures and generate new molecules with desired characteristics. nih.gov These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on databases of known bioactive molecules to produce novel derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For derivatives of this compound, these models are instrumental in identifying the key molecular features that govern their therapeutic effects, such as anticonvulsant or nootropic activities.

The development of a robust QSAR model for this class of compounds typically involves the generation of a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities. A variety of molecular descriptors, which quantify different aspects of the molecular structure, are then calculated. These can include 2D descriptors (e.g., topological indices, molecular weight, and atom counts) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields). nih.govfrontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to build a predictive model. nih.gov

For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that specific substitutions on the terminal hydrazide group or modifications to the pyrrolidinone ring significantly influence their anticonvulsant potency. The resulting QSAR equation could highlight the importance of descriptors related to hydrophobicity (LogP), electronic effects (Hammett constants), and steric bulk (molar refractivity). Such models guide the synthesis of new derivatives with potentially enhanced activity. frontiersin.org The reliability of these models is assessed through rigorous internal and external validation techniques to ensure their predictive power. nih.gov

Similarly, QSPR models can be developed to predict important physicochemical properties like solubility, melting point, and chromatographic retention times, which are crucial for drug formulation and development. mdpi.com These models are built upon the principle that the properties of a chemical are encoded in its molecular structure. frontiersin.org

Table 1: Illustrative QSAR Model for Anticonvulsant Activity of this compound Derivatives

| Compound ID | R-Group Substitution | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |

| HYD-01 | -H | 4.2 | 4.3 | -0.1 |

| HYD-02 | -CH3 | 4.5 | 4.6 | -0.1 |

| HYD-03 | -C2H5 | 4.8 | 4.7 | 0.1 |

| HYD-04 | -C6H5 | 5.2 | 5.1 | 0.1 |

| HYD-05 | -4-Cl-C6H4 | 5.5 | 5.6 | -0.1 |

| HYD-06 | -4-OCH3-C6H4 | 5.3 | 5.2 | 0.1 |

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters for Lead Optimization

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADMET). In silico ADMET prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic properties and thereby reducing the high attrition rates in later stages of development. nih.govnih.gov For lead optimization of this compound derivatives, various computational models are employed to predict their ADMET characteristics. mdpi.comrsc.org

Absorption: Key parameters for oral bioavailability, such as human intestinal absorption (HIA) and Caco-2 cell permeability, are predicted using models based on molecular properties like LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). mdpi.com

Distribution: The extent of a drug's distribution in the body is estimated by predicting parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. For nootropic agents, the ability to cross the BBB is a critical factor, and in silico models can predict this based on molecular size, lipophilicity, and the presence of specific functional groups.

Metabolism: The metabolic fate of a compound is predicted by identifying its potential interactions with cytochrome P450 (CYP) enzymes. In silico tools can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound is likely to be an inhibitor of these enzymes, which could lead to drug-drug interactions. tandfonline.com

Excretion: The route and rate of excretion are estimated by predicting parameters such as renal clearance and interaction with efflux transporters like P-glycoprotein (P-gp). tandfonline.com

Toxicity: Early prediction of potential toxicity is crucial. In silico models can screen for various toxicological endpoints, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov

By integrating these in silico ADMET predictions, medicinal chemists can prioritize the synthesis of this compound derivatives with a balanced profile of potency and drug-likeness, increasing the likelihood of identifying a successful clinical candidate.

Table 2: Illustrative In Silico ADMET Profile for a Lead this compound Derivative

| ADMET Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | > 90% | High oral absorption |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High permeability |

| Blood-Brain Barrier (BBB) Penetration | + | Likely to cross the BBB |

| Plasma Protein Binding (PPB) | < 90% | Moderate binding |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of mutagenicity |

This table is for illustrative purposes and does not represent actual experimental data.

Future Research Directions and Translational Potential in Academic Chemistry

Exploration of Undiscovered Synthetic Pathways and Methodologies

The future synthesis of 3-(2-oxopyrrolidin-1-yl)propanehydrazide and its derivatives could benefit significantly from the exploration of novel and more efficient synthetic methodologies. Current approaches to synthesizing hydrazides often involve the acylation of hydrazine (B178648) with esters or acyl chlorides, while pyrrolidinone synthesis has a variety of established routes. acs.orgmdpi.comrjptonline.org Future research should focus on developing more streamlined, environmentally friendly, and cost-effective pathways.

Key areas for exploration include:

One-Pot Syntheses: Developing a one-pot reaction that combines the formation of the pyrrolidinone ring and the subsequent hydrazinolysis would represent a significant improvement in efficiency. For instance, cascade reactions starting from acyclic precursors could be designed to form the functionalized pyrrolidinone in a single step. acs.org

Green Chemistry Approaches: The use of solvent-free reaction conditions, such as mechanical grinding, has been shown to be effective for producing hydrazides and could be adapted for this molecule. rjptonline.orgmdpi.com Similarly, employing organocatalysts like L-proline could offer a sustainable alternative to traditional methods. mdpi.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for generating molecular diversity and could be employed to synthesize a library of derivatives. researchgate.net A potential MCR could involve an amine, a γ-keto acid or ester, and a hydrazine derivative to construct the core structure in a convergent manner.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. This would be particularly valuable for producing larger quantities of the compound for extensive biological screening.

Rational Design of Highly Potent and Selective Derivatives for Specific Biological Targets

The scaffold of this compound is a promising starting point for the rational design of new therapeutic agents. Both the pyrrolidinone nucleus and the hydrazide group are considered "privileged" structures in medicinal chemistry, appearing in compounds targeting a wide array of biological targets. acs.orgresearchgate.netjocpr.com Structure-activity relationship (SAR) studies will be crucial to unlock this potential. researchgate.netnih.gov

Future design strategies should focus on:

Systematic Structural Modifications: The pyrrolidinone ring can be substituted at various positions to influence ring puckering and stereochemistry, which can dramatically affect binding to target proteins. nih.govresearchgate.net The propane (B168953) linker can be varied in length or rigidity, and the terminal hydrazide can be further derivatized to form hydrazones, which are also known for their diverse biological activities. researchgate.netmdpi.commdpi.com

Target-Specific Design: Based on the known activities of similar compounds, derivatives could be designed as inhibitors for specific enzyme classes. For example, pyrrolidinone derivatives have been investigated as neurokinin-3 receptor antagonists and factor Xa inhibitors, while hydrazides are found in antimicrobial and anti-inflammatory agents. jocpr.comnih.govnih.govresearchgate.net

Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the design process. researchgate.netmdpi.com By modeling the interactions of virtual derivatives with the active sites of target proteins (e.g., kinases, proteases, or oxidoreductases), researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity. mdpi.comnih.govmdpi.com

Below is a hypothetical data table illustrating potential modifications and their target rationale for future SAR studies.

| Modification Site | Proposed Modification | Potential Biological Target Class | Rationale |

| Pyrrolidinone C4-position | Introduction of a trifluoromethyl group | Ion Channels, Receptors | To alter ring conformation and improve metabolic stability. nih.gov |

| Pyrrolidinone C5-position | Substitution of the oxo group | Various Enzymes | To explore alternative binding modes and interactions. |

| Propane Linker | Cyclization into a constrained ring | GPCRs, Kinases | To reduce conformational flexibility and enhance binding affinity. |

| Hydrazide Terminus | Condensation with aromatic aldehydes | Antimicrobial Targets | Formation of hydrazone derivatives with known antimicrobial activity. jocpr.comresearchgate.net |

| Hydrazide Terminus | Acylation with functionalized groups | Proteases, Hydrolases | To introduce specific pharmacophoric features for enzyme inhibition. |

Development of this compound Derivatives as Chemical Probes for Cellular Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The inherent reactivity of the hydrazide group makes this compound an excellent candidate for development into a versatile chemical probe. biorxiv.org

Future research in this area could include:

Glycoprotein Labeling: The hydrazide moiety can react with aldehydes to form stable hydrazone bonds. thermofisher.com Since aldehydes can be generated on cell surface glycoproteins through mild periodate (B1199274) oxidation, derivatives of this compound could be used to label and visualize glycosylated proteins, aiding in the study of cell signaling and disease states. thermofisher.comlumiprobe.com

Activity-Based Protein Profiling (ABPP): Hydrazine-based probes have been successfully used to target and identify cofactor-dependent enzymes in their active state. biorxiv.org By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to the pyrrolidinone end of the molecule, researchers could create probes to identify novel enzyme targets in complex biological samples.

Fluorogenic Probes: A fluorogenic probe could be designed by incorporating a solvatochromic dye. Such a probe would be non-fluorescent in the aqueous phase but would light up upon binding to a target protein or inserting into a cellular membrane, enabling no-wash imaging of cellular components. nih.gov

Integration of Advanced High-Throughput Screening and Combinatorial Chemistry Techniques

To rapidly explore the biological potential of the this compound scaffold, modern drug discovery techniques are essential. The integration of combinatorial chemistry and high-throughput screening (HTS) offers a powerful strategy to identify promising lead compounds. acs.orgwikipedia.orgnih.gov

The future workflow could be envisioned as follows:

Combinatorial Library Synthesis: A diverse library of derivatives would be synthesized. "Split-and-pool" synthesis on a solid support is a classic method for generating large numbers of compounds. nih.govnih.gov This approach would systematically vary the substituents on the pyrrolidinone ring and the groups attached to the hydrazide terminus. acs.org

High-Throughput Screening (HTS): The synthesized library would then be screened against a wide range of biological targets using automated, miniaturized assays. nih.govarvojournals.org HTS allows for the rapid testing of thousands of compounds for activities such as enzyme inhibition, receptor binding, or antimicrobial effects. nih.govresearchgate.net

Hit Identification and Validation: Compounds that show activity in the primary screen ("hits") would be subjected to further testing to confirm their activity and determine their potency and selectivity. This process efficiently narrows down a large library to a small number of promising compounds for further development. upmbiomedicals.com

Role in Advancing Fragment-Based Drug Discovery and Lead Optimization Research

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by starting with small, low-complexity molecules ("fragments") that bind weakly to a biological target. ucsf.eduyoutube.com The this compound scaffold is well-suited for an FBDD approach.

Future research could leverage FBDD in two main ways:

Fragment Screening: The core pyrrolidinone ring can be considered a fragment. A library of simple pyrrolidinone derivatives could be screened to identify binding to a protein of interest. Once a pyrrolidinone fragment hit is identified and its binding mode is determined (typically by X-ray crystallography), it can be "grown" or elaborated into a more potent inhibitor by adding functionalities, such as the propanehydrazide chain, to exploit additional binding interactions. nih.govnih.gov

Hit-to-Lead Optimization: If a screening campaign identifies a hit compound containing a hydrazide moiety, the principles of lead optimization can be applied. upmbiomedicals.compatsnap.com For instance, a phenylsulfonyl hydrazide was identified as a hit from HTS and subsequently optimized into a potent lead compound with nanomolar activity. researchgate.net Similarly, a hit containing the this compound core could be systematically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it from a preliminary hit into a viable drug candidate. patsnap.comresearchgate.netnih.gov

The table below outlines a potential FBDD and lead optimization workflow.

| Phase | Activity | Description | Key Techniques |